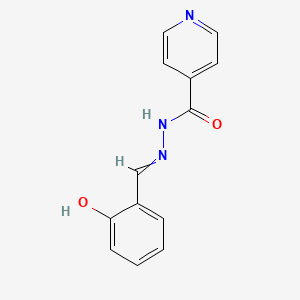

Salicylaldehyde isonicotinoyl hydrazone

Description

Salicylaldehyde isonicotinoyl hydrazone (SIH) is a synthetic iron-chelating agent derived from the condensation of salicylaldehyde and isonicotinoyl hydrazide. It exhibits high affinity for intracellular iron, effectively mobilizing labile iron pools (LIP) and mitigating oxidative stress by preventing iron-mediated Fenton reactions . SIH demonstrates cytoprotective, antioxidant, and antiproliferative properties, making it relevant in treating iron overload disorders, neurodegenerative diseases, and cancer .

Properties

IUPAC Name |

N-[(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c17-12-4-2-1-3-11(12)9-15-16-13(18)10-5-7-14-8-6-10/h1-9,17H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIZUNYMJSPHBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046272 | |

| Record name | Salicylaldehyde isonicotinoylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-84-1 | |

| Record name | Salicylaldehyde isonicotinoylhydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylaldehyde isonicotinoylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Pyridoxal and 2-Hydroxy-1-Naphthylaldehyde Derivatives

SIH belongs to the aromatic hydrazone family, which includes derivatives of pyridoxal (vitamin B6 aldehyde) and 2-hydroxy-1-naphthylaldehyde. Key comparisons:

- Mechanistic Differences :

- SIH and pyridoxal hydrazones inhibit reactive oxygen species (ROS) by iron sequestration, but pyridoxal derivatives show prolonged action due to enhanced hepatocyte uptake .

- 2-Hydroxy-1-naphthylaldehyde hydrazones exhibit stronger antiproliferative effects by inducing G1/S cell cycle arrest, unlike SIH’s apoptosis-driven mechanism .

Comparison with Non-Hydrazone Chelators

- Unique Features of SIH: Unlike DFO, SIH permeates cells without transporters, chelating intracellular iron directly . SIH stabilizes nitric oxide (NO) by forming dinitrosyl iron complexes, reducing hydroxyl radical formation .

Stability and Prochelator Strategies

SIH’s hydrazone bond is prone to hydrolysis (t₁/₂ < 1 hour in plasma), limiting its bioavailability . Modified analogs address this:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.